![molecular formula C14H16N2O3S2 B5551908 N-propyl-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5551908.png)

N-propyl-4-[(2-thienylsulfonyl)amino]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of N-propyl-4-[(2-thienylsulfonyl)amino]benzamide and related compounds involves intricate chemical reactions, often incorporating sulfonyl and amino groups into the benzamide structure. For example, the synthesis and structure-activity relationships (SAR) of similar compounds have been explored, demonstrating the critical role of the sulfonyl group in biological activity (Cioffi et al., 2013). Furthermore, the synthesis of polyamides and poly(amide-imide)s derived from related compounds highlights the versatility of these chemical frameworks in creating polymers with significant physical properties (Saxena et al., 2003).

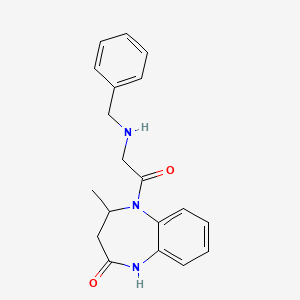

Molecular Structure Analysis

The molecular structure of this compound and analogs has been extensively studied using various analytical techniques. For instance, density functional theory (DFT) has been employed to optimize the molecular structure and understand the vibrational spectroscopic behavior of similar molecules, providing insights into their reactivity and electronic properties (FazilathBasha et al., 2021).

Chemical Reactions and Properties

This compound participates in various chemical reactions, attributing to its functional groups. The N-radical initiated aminosulfonylation of unactivated C(sp3)-H bonds through the insertion of sulfur dioxide is an example of its reactive nature, leading to the synthesis of novel compounds (Li et al., 2017).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. Studies like the one on the crystal structure of related compounds provide valuable information on the arrangement of molecules and intermolecular interactions, which are essential for understanding the compound's stability and reactivity (Juna, 2003).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological molecules, are significant for the application of this compound in various research areas. Studies on the interaction of similar compounds with biological targets, such as enzymes and receptors, can shed light on their potential biomedical applications (Lai et al., 2019).

Scientific Research Applications

Hydrophobic Modification for Biomedical Applications

Hydrophobically modified sulfobetaine copolymers, which involve a process of postpolymerization modification using zwitterionic amine, demonstrate promising applications due to their antifouling properties, hemocompatibility, and stimulus-responsive behavior. These features are crucial for developing advanced materials in biomedical engineering, including drug delivery systems and tissue engineering scaffolds (Woodfield et al., 2014).

Antiviral Applications

The identification of compounds such as SBI-0090799, which inhibit Zika virus replication by blocking the formation of the membranous replication compartment, showcases the potential of sulfonamide derivatives in antiviral therapy. This mechanism of action offers a novel approach for developing antivirals against Zika and possibly other viruses, highlighting the broader implications for public health and infectious disease management (Riva et al., 2021).

Thrombin Inhibition for Anticoagulant Therapy

Nα-aryisulfonyl-ω-(4-amidinophenyl)-α-aminoalkylcarboxylic acid amides have been identified as potent and selective inhibitors of thrombin. This finding is significant for developing new anticoagulant therapies, particularly for conditions requiring selective thrombin inhibition, such as thrombosis and related cardiovascular diseases (Markwardt et al., 1980).

Water Purification and Desalination Technologies

The synthesis of novel polymers such as poly sulphonyl amino benzamide (PSAB) and its applications in water purification and sea water desalination highlight the relevance of sulfonamide derivatives in environmental engineering. These polymers' ability to reject salt effectively opens new avenues for addressing global challenges related to water scarcity and the need for sustainable desalination technologies (Padaki et al., 2012).

Enzyme Inhibition for Therapeutic Applications

Benzamide-4-Sulfonamides have been shown to be effective inhibitors of human carbonic anhydrase isoforms, which are crucial for various physiological processes. The inhibition of these enzymes by sulfonamide derivatives can be leveraged for designing drugs targeting conditions such as glaucoma, epilepsy, and certain types of tumors, demonstrating the chemical class's therapeutic potential (Abdoli et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for research on “N-propyl-4-[(2-thienylsulfonyl)amino]benzamide” would depend on its specific properties and potential applications. Benzamides and their derivatives have a wide range of uses in the pharmaceutical, paper, and plastic industries, and as intermediate products in the synthesis of therapeutic agents .

properties

IUPAC Name |

N-propyl-4-(thiophen-2-ylsulfonylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S2/c1-2-9-15-14(17)11-5-7-12(8-6-11)16-21(18,19)13-4-3-10-20-13/h3-8,10,16H,2,9H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFCSFYCZJILXEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5551846.png)

![1-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-2-naphthol](/img/structure/B5551862.png)

![3-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B5551867.png)

![2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B5551893.png)

![2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5551903.png)

![N-methyl-5-{[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]methyl}-2-furamide](/img/structure/B5551915.png)

![7-(3,4-dimethoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5551921.png)